molecular formula C13H18N2O2 B2677313 Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate CAS No. 2248299-67-2

Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Cat. No.: B2677313
CAS No.: 2248299-67-2
M. Wt: 234.299
InChI Key: FWKZHMWCRSIZFV-UHFFFAOYSA-N
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Description

Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused-ring system consisting of two pyridine rings connected through adjacent carbon atoms. The presence of a tert-butyl ester group at the 4-position of the naphthyridine ring enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate typically involves multistep processes One common method includes the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization, can yield the desired naphthyridine core

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are utilized to enhance reaction efficiency and reduce production costs. The use of automated reactors and advanced purification methods, including chromatography and crystallization, further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for anticancer, antiviral, and antimicrobial agents.

    Industry: The compound finds applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exhibiting anticancer or antiviral properties. The exact molecular targets and pathways depend on the specific functional groups and substituents present on the naphthyridine ring.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with a similar fused-ring structure but without the tert-butyl ester group.

    2,7-Naphthyridine: Another isomer with nitrogen atoms at different positions in the ring system.

    Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.

Uniqueness

Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is unique due to the presence of the tert-butyl ester group, which enhances its stability and solubility. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, distinguishing it from other naphthyridine derivatives.

Properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)9-4-7-15-11-5-6-14-8-10(9)11/h4,7,14H,5-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKZHMWCRSIZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2CNCCC2=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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